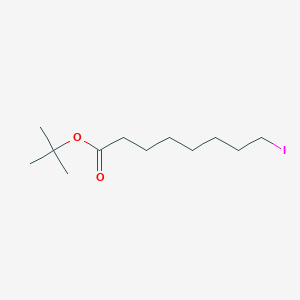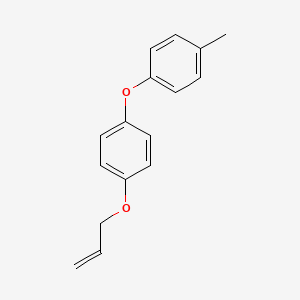![molecular formula C13H19NO2 B8612958 tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
tert-butyl 2-[(4-methylphenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-[(4-methylphenyl)amino]acetate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to an amino-acetic acid moiety, which is further esterified with tert-butyl alcohol. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-[(4-methylphenyl)amino]acetate typically involves the esterification of p-Tolylamino-acetic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
-
Classical Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, sulfuric acid.
Conditions: Reflux the mixture of p-Tolylamino-acetic acid and tert-butyl alcohol in the presence of sulfuric acid for several hours.
Yield: Moderate to high, depending on the purity of the starting materials and reaction conditions.
-
Improved Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, boron trifluoride etherate, anhydrous magnesium sulfate.
Conditions: The reaction is carried out at room temperature with stirring, using boron trifluoride etherate as a catalyst and anhydrous magnesium sulfate to remove water formed during the reaction.
Yield: High, with improved safety and efficiency compared to the classical method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, higher yields, and reduced reaction times. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl 2-[(4-methylphenyl)amino]acetate can undergo oxidation reactions, typically involving the p-tolyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine, room temperature.
Major Products:
Oxidation: Formation of p-Tolylamino-acetic acid derivatives with oxidized p-tolyl group.
Reduction: Formation of p-Tolylamino-ethanol derivatives.
Substitution: Formation of N-substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of peptide mimetics and other bioactive compounds.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and receptors in biochemical assays.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
- Evaluated for its pharmacokinetic properties and metabolic stability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and ligands for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(4-methylphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The ester group can undergo hydrolysis to release the active amino-acetic acid moiety, which can then interact with its target.
Molecular Targets and Pathways:
Enzymes: The compound can be hydrolyzed by esterases, releasing the active amino-acetic acid.
Receptors: The released amino-acetic acid can bind to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
- p-Tolylamino-acetic acid methyl ester
- p-Tolylamino-acetic acid ethyl ester
- p-Tolylamino-acetic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the esterifying alcohol (tert-butyl, methyl, ethyl, isopropyl).
- Reactivity: tert-butyl 2-[(4-methylphenyl)amino]acetate is generally more sterically hindered, which can affect its reactivity compared to its methyl and ethyl counterparts.
- Applications: The tert-butyl ester is often preferred in applications requiring greater steric protection or slower hydrolysis rates.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-methylanilino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)14-9-12(15)16-13(2,3)4/h5-8,14H,9H2,1-4H3 |
Clave InChI |
BPTRLPIABVWIAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)



